molecular formula C13H10N4O2 B3058622 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine CAS No. 904816-36-0

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine

Cat. No.: B3058622
CAS No.: 904816-36-0
M. Wt: 254.24 g/mol
InChI Key: XNQIQUVEHNRIQX-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine is a heterocyclic compound that features a fused ring system combining benzodioxole and imidazo[1,2-a]pyrimidine moieties.

Scientific Research Applications

Future Directions

The future directions for “2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome current public health problems .

Preparation Methods

The synthesis of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine can be achieved through various synthetic routes. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This method typically requires the use of a suitable palladium catalyst, a base, and appropriate reaction conditions to facilitate the coupling of the benzodioxole and imidazo[1,2-a]pyrimidine moieties . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. .

Comparison with Similar Compounds

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIQUVEHNRIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587704
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-36-0
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Reactant of Route 2
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Reactant of Route 3
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Reactant of Route 4
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Reactant of Route 5
Reactant of Route 5
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Reactant of Route 6
Reactant of Route 6
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine

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